REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[CH:6][C:7](Cl)=[N:8][CH:9]=1)([O-:3])=[O:2].[F-:11].[K+].C1CS(=O)(=O)CC1>C1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([F:11])=[N:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC(=NC1)Cl
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Name
|
|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
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[F-].[K+]
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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C1CCS(=O)(=O)C1
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Name
|
|
Quantity
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4 mL
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Type
|
solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at RT for 20 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The benzene was then removed by distillation
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated at 150° C. for 12 h
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to RT whereupon water (60 mL)
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The desired product was separated from the solution via steam distillation
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Type
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EXTRACTION
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Details
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Extraction of the distillate with diethyl ether (2×10 mL)
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Type
|
CUSTOM
|
Details
|
by drying
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Type
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CONCENTRATION
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Details
|
(Na2SO4) and concentration
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Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C=1C=CC(=NC1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |